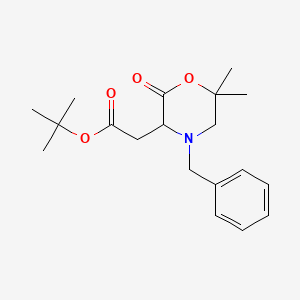
(E)-Ethyl Tetradec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl Tetradec-2-enoate is an organic compound belonging to the ester family. Esters are typically known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the trans configuration, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-Ethyl Tetradec-2-enoate can be synthesized through the esterification of (E)-Tetradec-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and simplifying the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl Tetradec-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-Tetradec-2-enoic acid and ethanol.
Reduction: The double bond in the compound can be reduced using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield Ethyl Tetradecanoate.
Oxidation: The ester can be oxidized under strong conditions to produce various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: (E)-Tetradec-2-enoic acid and ethanol.
Reduction: Ethyl Tetradecanoate.
Oxidation: Various carboxylic acids and ketones, depending on the extent of oxidation.
Applications De Recherche Scientifique
(E)-Ethyl Tetradec-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of (E)-Ethyl Tetradec-2-enoate largely depends on its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis by esterases, releasing (E)-Tetradec-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Tetradecanoate: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Methyl Tetradec-2-enoate: Similar but with a methyl ester group instead of an ethyl group, which can influence its volatility and reactivity.
Ethyl Hexadec-2-enoate: Similar but with a longer carbon chain, affecting its physical properties and applications.
Uniqueness
(E)-Ethyl Tetradec-2-enoate is unique due to its specific chain length and the presence of a double bond in the trans configuration. This combination of features influences its reactivity, making it a valuable compound for studying ester chemistry and its applications in various fields.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
ethyl (E)-tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3/b15-14+ |
Clé InChI |
JXDGEQAWGZXILF-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C/C(=O)OCC |
SMILES canonique |
CCCCCCCCCCCC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)
![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)


![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

